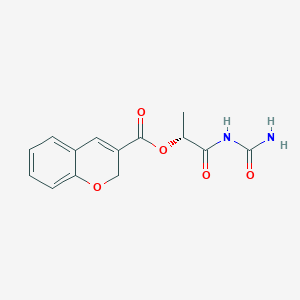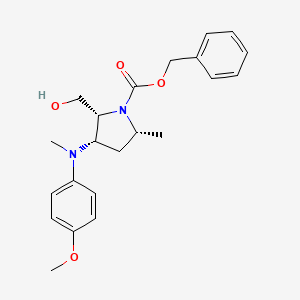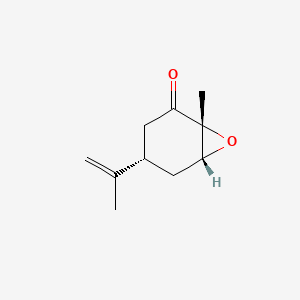
(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moiety with two fluorine atoms at the 4 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid typically involves the construction of the pyrrolidine ring followed by its attachment to the benzoic acid core One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to ensure consistent quality and yield. The process would also need to address the safe handling and disposal of fluorinating agents, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form corresponding N-oxides.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-2-(pyrrolidin-2-yl)benzoic acid
- 5-Fluoro-2-(pyrrolidin-2-yl)benzoic acid
- 2-(Pyrrolidin-2-yl)benzoic acid
Uniqueness
(S)-4,5-Difluoro-2-(pyrrolidin-2-yl)benzoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical and biological properties. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H11F2NO2 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
4,5-difluoro-2-[(2S)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H11F2NO2/c12-8-4-6(10-2-1-3-14-10)7(11(15)16)5-9(8)13/h4-5,10,14H,1-3H2,(H,15,16)/t10-/m0/s1 |
InChI Key |
WYLREYXMGITHES-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2C(=O)O)F)F |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)

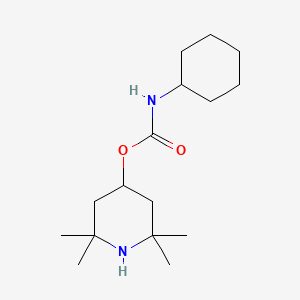

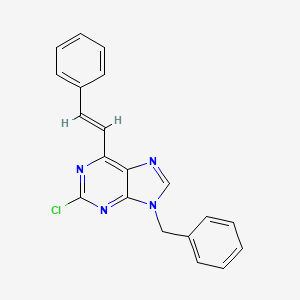


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)

